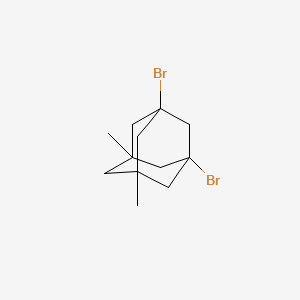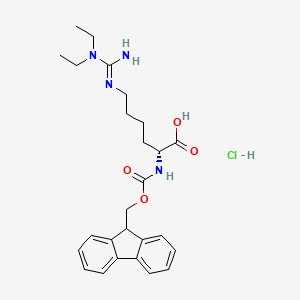
Fmoc-d-homoarg(et)2-oh hydrochloride salt
概要
説明
Fmoc-d-homoarg(et)2-oh hydrochloride salt: is a chemical compound with the molecular formula C26H34N4O4·HCl and a molecular weight of 503.04 g/mol . It is a derivative of arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and ethyl groups on the guanidine moiety. This compound is primarily used in peptide synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-homoarg(et)2-oh hydrochloride salt typically involves the following steps:
Protection of the amino group: The amino group of d-homoarginine is protected using the Fmoc group.
Esterification: The carboxyl group is esterified to form the desired ester.
Guanidination: The guanidine moiety is modified with ethyl groups.
Hydrochloride salt formation: The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95%.
化学反応の分析
Types of Reactions:
Oxidation: Fmoc-d-homoarg(et)2-oh hydrochloride salt can undergo oxidation reactions, particularly at the guanidine moiety.
Reduction: Reduction reactions can occur at the Fmoc group, leading to the removal of the protecting group.
Substitution: The compound can participate in substitution reactions, especially at the ethyl groups on the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the guanidine moiety.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with modified ethyl groups.
科学的研究の応用
Chemistry: : Fmoc-d-homoarg(et)2-oh hydrochloride salt is widely used in peptide synthesis as a building block for the preparation of peptides and proteins.
Biology: : In biological research, it is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: : The compound is utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: : It finds applications in the pharmaceutical industry for the synthesis of complex peptides and proteins used in drug development .
作用機序
The mechanism of action of Fmoc-d-homoarg(et)2-oh hydrochloride salt involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The ethyl groups on the guanidine moiety enhance the compound’s stability and solubility, facilitating its use in various chemical reactions .
類似化合物との比較
Fmoc-l-homoarg(et)2-oh hydrochloride salt: Similar in structure but with the l-isomer of homoarginine.
Fmoc-d-arginine hydrochloride salt: Lacks the ethyl groups on the guanidine moiety.
Fmoc-l-arginine hydrochloride salt: The l-isomer of arginine without ethyl modifications.
Uniqueness: Fmoc-d-homoarg(et)2-oh hydrochloride salt is unique due to the presence of ethyl groups on the guanidine moiety, which enhances its stability and solubility compared to other arginine derivatives. This makes it particularly useful in peptide synthesis and research applications .
特性
IUPAC Name |
(2R)-6-[[amino(diethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-30(4-2)25(27)28-16-10-9-15-23(24(31)32)29-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H2,27,28)(H,29,33)(H,31,32);1H/t23-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAVQARPJIKECF-GNAFDRTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



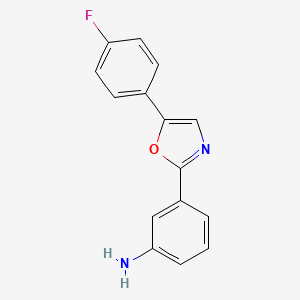

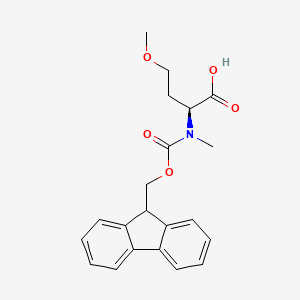
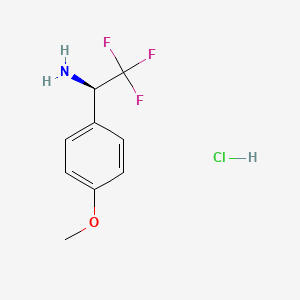

![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)
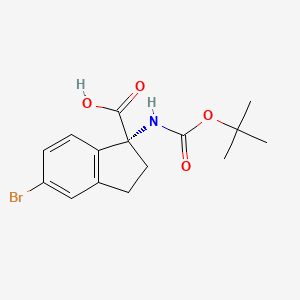


![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
